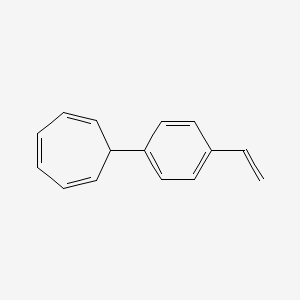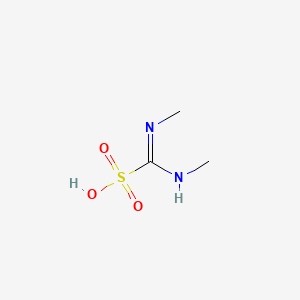
Trifluoro(diphenyl)-lambda~5~-stibane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoro(diphenyl)-lambda~5~-stibane is an organofluorine compound that features a central antimony atom bonded to two phenyl groups and three fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trifluoro(diphenyl)-lambda~5~-stibane typically involves the reaction of diphenylstibine with a fluorinating agent. One common method is the reaction of diphenylstibine with sulfur tetrafluoride (SF₄) under controlled conditions. The reaction proceeds as follows:
Ph2SbH+SF4→Ph2SbF3+HF
where Ph represents a phenyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Trifluoro(diphenyl)-lambda~5~-stibane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: Reduction reactions can convert it back to diphenylstibine or other lower oxidation state compounds.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Halogen exchange reactions can be facilitated by reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentafluoride (SbF₅), while substitution reactions can produce various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Trifluoro(diphenyl)-lambda~5~-stibane has several applications in scientific research:
Biology: The compound’s unique properties make it a potential candidate for studying fluorine’s effects on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of fluorinated drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism by which trifluoro(diphenyl)-lambda~5~-stibane exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The high electronegativity of fluorine can influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry. The molecular pathways involved in its reactions are still under investigation, but its ability to form strong bonds with other elements is a key factor in its reactivity.
Vergleich Mit ähnlichen Verbindungen
Trifluoro(diphenyl)phosphorane: Similar in structure but with phosphorus instead of antimony.
Difluoro(triphenyl)phosphorane: Contains three phenyl groups and two fluorine atoms bonded to phosphorus.
Tetrafluoro(phenyl)phosphorane: Features four fluorine atoms and one phenyl group bonded to phosphorus.
Uniqueness: Trifluoro(diphenyl)-lambda~5~-stibane is unique due to the presence of antimony, which imparts distinct chemical properties compared to its phosphorus analogs. The larger atomic radius and different electronic configuration of antimony result in variations in reactivity and stability, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
55560-60-6 |
|---|---|
Molekularformel |
C12H10F3Sb |
Molekulargewicht |
332.96 g/mol |
IUPAC-Name |
trifluoro(diphenyl)-λ5-stibane |
InChI |
InChI=1S/2C6H5.3FH.Sb/c2*1-2-4-6-5-3-1;;;;/h2*1-5H;3*1H;/q;;;;;+3/p-3 |
InChI-Schlüssel |
YWUGIFMJDBWDKD-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14644846.png)
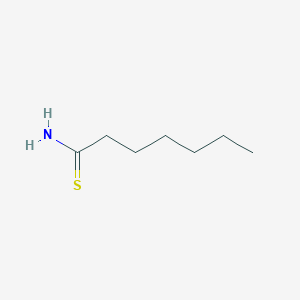
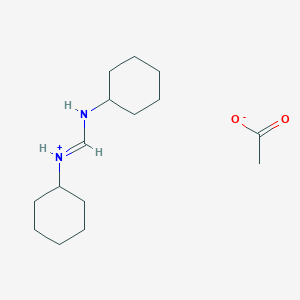
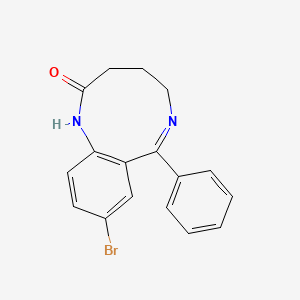
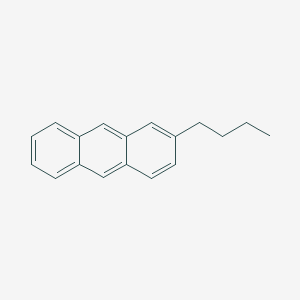
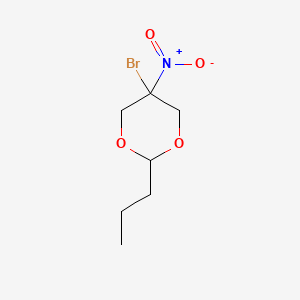

![Phenol, 4-bromo-2-[(2-nitrophenyl)azo]-](/img/structure/B14644872.png)
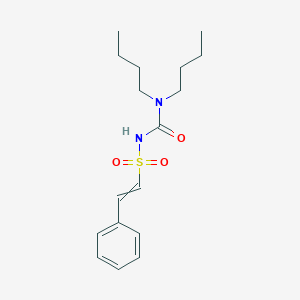
![6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14644904.png)
